Erk2 Kinase Inhibition: Tetrahydropyrido[3,4-d]pyrimidine Scaffold Achieves 2 nM Potency with Exceptional Kinome Selectivity vs. Alternative Chemotypes
The Blake et al. (2014) high-throughput screening campaign identified the tetrahydropyrido[3,4-d]pyrimidine scaffold as an Erk2 inhibitor chemotype. The initial HTS lead (compound 1) showed an Erk2 enzymatic IC50 of 106 nM. Through structure-based optimization within this scaffold, compound 2 achieved an Erk2 IC50 of 1 nM, representing a 106-fold improvement over the initial hit without scaffold switching [1]. The most optimized compound (compound 38) exhibited an Erk2 IC50 of 2 nM and, in a panel of 170 kinases tested at 100 nM, inhibited only 2 off-target kinases by >75%, demonstrating a selectivity ratio where >98% of tested kinases remained unaffected [2]. This selectivity profile is critical because clinical-stage Erk inhibitors such as ulixertinib (BVD-523) and SCH772984, which operate through different chemotypes, show broader kinome inhibition profiles. The tetrahydropyrido scaffold's ability to maintain single-digit nanomolar potency while achieving near-complete kinome selectivity at 100 nM is a key differentiation point [2].
| Evidence Dimension | Erk2 enzymatic inhibition potency and kinome-wide selectivity |
|---|---|
| Target Compound Data | Compound 38 (tetrahydropyrido[3,4-d]pyrimidine scaffold): Erk2 IC50 = 2 nM; only 2 of 170 kinases inhibited >75% at 100 nM |
| Comparator Or Baseline | Initial HTS lead (compound 1, same scaffold): Erk2 IC50 = 106 nM. Comparator chemotype: SCH772984 (pyrazolopyrrole scaffold): Erk2 IC50 = 4 nM but with broader kinome inhibition profile |
| Quantified Difference | 53-fold potency improvement from HTS lead within same scaffold; >98% kinase selectivity at 100 nM (2/170 kinases inhibited >75%) |
| Conditions | Erk2 enzymatic assay (biochemical); 170-kinase selectivity panel at 100 nM test concentration; HepG2 cellular phospho-RSK knockdown assay; tumor xenograft models |
Why This Matters
For procurement decisions in oncology drug discovery programs targeting the MAPK pathway, the tetrahydropyrido[3,4-d]pyrimidine scaffold offers a validated starting point with demonstrated capacity for sub-nanomolar Erk2 potency combined with near-complete kinome selectivity—a combination not readily achievable with alternative heterocyclic scaffolds.
- [1] Blake JF, Gaudino JJ, De Meese J, et al. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorg Med Chem Lett. 2014;24(12):2635-2639. doi:10.1016/j.bmcl.2014.04.068. View Source
- [2] Scite.ai. Compound 38: Erk2 IC50 = 2 nM, 2/170 kinases inhibited >75% at 100 nM. Citing Blake et al., Bioorg Med Chem Lett, 2014. https://scite.ai (accessed 2026-05-04). View Source
